molecular formula C12H15N3O4 B11962662 N-(2-methyl-4-nitrophenyl)morpholine-4-carboxamide

N-(2-methyl-4-nitrophenyl)morpholine-4-carboxamide

Cat. No.: B11962662
M. Wt: 265.26 g/mol
InChI Key: CAEWMRVLPRROEE-UHFFFAOYSA-N
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Description

4-(N-(2-METHYL-4-NITROPHENYL)CARBAMOYL)MORPHOLINE is a chemical compound with the molecular formula C12H15N3O4 and a molecular weight of 265.271. It is known for its unique structure, which includes a morpholine ring bonded to a carbamoyl group that is further attached to a 2-methyl-4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-(2-METHYL-4-NITROPHENYL)CARBAMOYL)MORPHOLINE typically involves the reaction of morpholine with 2-methyl-4-nitrophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reactants: Morpholine and 2-methyl-4-nitrophenyl isocyanate.

    Solvent: Anhydrous dichloromethane or another suitable organic solvent.

    Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.

    Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(N-(2-METHYL-4-NITROPHENYL)CARBAMOYL)MORPHOLINE can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.

    Substitution: Electrophilic reagents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Reduction: Reduction of the nitro group forms 4-(N-(2-METHYL-4-AMINOPHENYL)CARBAMOYL)MORPHOLINE.

    Substitution: Substitution reactions can lead to various halogenated derivatives of the compound.

Scientific Research Applications

4-(N-(2-METHYL-4-NITROPHENYL)CARBAMOYL)MORPHOLINE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(N-(2-METHYL-4-NITROPHENYL)CARBAMOYL)MORPHOLINE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(N-(4-METHYL-3-NITROPHENYL)CARBAMOYL)MORPHOLINE: Similar structure but with different substitution on the aromatic ring.

    2-METHYL-4-NITROPHENYL N-(4-METHYL-3-NITROPHENYL)CARBAMATE: Another related compound with a carbamate linkage.

Uniqueness

4-(N-(2-METHYL-4-NITROPHENYL)CARBAMOYL)MORPHOLINE is unique due to its specific substitution pattern and the presence of both a morpholine ring and a nitro group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

IUPAC Name

N-(2-methyl-4-nitrophenyl)morpholine-4-carboxamide

InChI

InChI=1S/C12H15N3O4/c1-9-8-10(15(17)18)2-3-11(9)13-12(16)14-4-6-19-7-5-14/h2-3,8H,4-7H2,1H3,(H,13,16)

InChI Key

CAEWMRVLPRROEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)N2CCOCC2

Origin of Product

United States

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